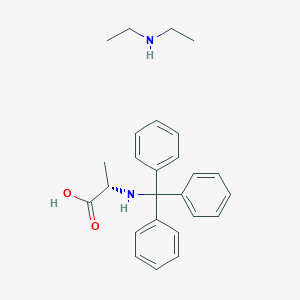

Diethylamine (S)-2-(tritylamino)propanoate

Übersicht

Beschreibung

Diethylamine (S)-2-(tritylamino)propanoate is a chemical compound that belongs to the class of organic compounds known as amino acid esters. This compound is characterized by the presence of a diethylamine group, a tritylamino group, and a propanoate ester. It is used in various scientific research applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethylamine (S)-2-(tritylamino)propanoate typically involves the esterification of (S)-2-(tritylamino)propanoic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Diethylamine (S)-2-(tritylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tritylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Diethylamine (S)-2-(tritylamino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Diethylamine (S)-2-(tritylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamine group can enhance the compound’s binding affinity to these targets, while the tritylamino group can provide steric hindrance, influencing the compound’s overall reactivity and selectivity. The propanoate ester moiety can undergo hydrolysis, releasing the active components that exert the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethylamine: A simple amine with similar reactivity but lacks the tritylamino and propanoate groups.

Diethanolamine: Contains an alcohol group, making it more hydrophilic compared to Diethylamine (S)-2-(tritylamino)propanoate.

Ethylamine: A smaller amine with different chemical properties and applications.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tritylamino group provides steric bulk, influencing the compound’s interactions with molecular targets, while the propanoate ester allows for controlled release of active components.

Biologische Aktivität

Diethylamine (S)-2-(tritylamino)propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity, and relevant case studies.

- Chemical Formula : C26H32N2O2

- Molecular Weight : 420.55 g/mol

- CAS Number : 80514-65-4

This compound is characterized by a trityl group attached to an amino acid derivative, which may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The presence of the trityl group may enhance membrane permeability, allowing for better interaction with microbial cells.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism is believed to involve the disruption of cellular membranes and interference with metabolic pathways.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of various diethylamine derivatives against common bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibitory concentrations (IC50 values ranging from 0.03 to 0.25 µM), indicating strong antimicrobial activity .

- Cytotoxic Effects on Cancer Cells : In a series of experiments involving human cancer cell lines, this compound showed a dose-dependent decrease in cell viability, with IC50 values around 10 µM for breast cancer cells . The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

- Toxicological Assessment : Toxicological studies conducted on rodent models revealed that exposure to high concentrations led to respiratory irritation and histopathological changes in lung tissues . These findings underscore the importance of assessing safety profiles alongside therapeutic potential.

Table 1: Antimicrobial Activity of Diethylamine Derivatives

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | E. coli | 0.06 |

| Staphylococcus aureus | 0.25 | |

| Pseudomonas aeruginosa | 0.5 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Membrane disruption |

| A549 (Lung) | 12 | Metabolic interference |

Eigenschaften

IUPAC Name |

N-ethylethanamine;(2S)-2-(tritylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2.C4H11N/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,23H,1H3,(H,24,25);5H,3-4H2,1-2H3/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGPLCPGMCXDCL-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558446 | |

| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80514-65-4 | |

| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.